![molecular formula C25H28N4O4 B2800150 N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286702-85-9](/img/structure/B2800150.png)
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C25H28N4O4 and its molecular weight is 448.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide is a novel compound that belongs to the class of pyrido[4,3-d]pyrimidines. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, particularly in oncology and neurology. This article reviews the available literature on the biological activity of this compound, summarizing key findings from various studies.
The molecular formula of the compound is C25H28N4O4, with a molecular weight of 448.5 g/mol. Its structural features include a pyrido[4,3-d]pyrimidine core that contributes to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrido[4,3-d]pyrimidines. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro assays demonstrated that derivatives with an ethyl group on the nitrogen atom exhibited significantly enhanced activity compared to their methylated counterparts .
- Case Studies : A study focusing on similar pyrido[2,3-d]pyrimidine derivatives reported their efficacy against various cancer cell lines, suggesting that modifications in the structure can lead to improved selectivity and potency against tumor cells .
Compound | Activity | Target |
---|---|---|
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo...) | Anticancer | Tyrosine kinases |
Pyrido[2,3-d]pyrimidine derivatives | Antitumor | Various cancer cell lines |
Neuroprotective Effects
Research indicates that compounds within this class may also possess neuroprotective properties:
- Neuroprotection : Studies have suggested that these compounds can modulate neuroinflammatory pathways and may be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of oxidative stress pathways .
Synthesis and Evaluation
The synthesis of N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo...) has been optimized in various laboratory settings. The pharmacological evaluation included:
- In Vitro Testing : Compounds were tested against several cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) showing IC50 values in the micromolar range.
- In Vivo Models : Animal models have been utilized to assess the efficacy and safety profile of these compounds. Preliminary results indicated reduced tumor growth rates and improved survival rates in treated groups compared to controls.
科学研究应用
Antitumor Activity
Research indicates that compounds containing the pyrido[4,3-d]pyrimidine framework have shown promising antitumor properties. They act as inhibitors of several key cancer targets:
- Tyrosine Kinase Inhibitors : These compounds have been studied for their ability to inhibit tyrosine kinases involved in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and proliferation .
- Mechanism of Action : The mechanism often involves interference with the phosphatidylinositol 3-kinase (PI3K) pathway and other critical signaling cascades that promote cancer cell survival and growth .
Antibacterial Properties
The compound has also demonstrated antibacterial activity against various pathogens. The presence of the pyrido[4,3-d]pyrimidine moiety contributes to its effectiveness as an antibacterial agent by targeting bacterial enzymes and disrupting their metabolic processes .
Central Nervous System Effects
Studies have highlighted the compound's potential in treating neurological disorders due to its CNS depressant effects. It may be beneficial in managing conditions such as anxiety and epilepsy by modulating neurotransmitter systems .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor efficacy of derivatives based on the pyrido[4,3-d]pyrimidine scaffold. The results indicated significant inhibition of tumor cell lines with IC50 values in the micromolar range, showcasing the compound's potential as a lead for further development .
Case Study 2: Antibacterial Activity
In another study focusing on antibacterial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated effective inhibition with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Data Summary Table
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis is typically required, involving:
- Core formation : Cyclocondensation of pyrimidine precursors under reflux with solvents like acetonitrile or DMSO, as described for analogous pyrido-pyrimidinone systems .
- Functionalization : Acetamide linkage via nucleophilic substitution or coupling reactions (e.g., using HATU/DIPEA in DMF) .
- Optimization : Control reaction temperature (e.g., 60–80°C for cyclization), use anhydrous conditions, and monitor progress via TLC/HPLC. Purification via column chromatography (silica gel, gradient elution) improves purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- Methodology :
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyl signals (~δ 170 ppm) .
- IR : Confirm carbonyl (1650–1750 cm⁻¹) and N-H stretches (3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3%) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC50 calculations .
- Enzyme inhibition : Target kinases or proteases (e.g., EGFR, COX-2) via fluorometric/colorimetric kits .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks. Replicate experiments (n=3) to ensure statistical significance .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved?
- Methodology :
- 2D NMR : Use HSQC/HMBC to assign overlapping signals (e.g., distinguishing pyrido-pyrimidinone protons from phenyl groups) .
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives, as demonstrated for structurally related pyrimidine-acetamides .
- Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian, ADF) .
Q. What strategies address low reproducibility in biological activity across studies?
- Methodology :
- Standardize protocols : Use identical cell lines/passage numbers, serum concentrations, and incubation times .
- Purity verification : Reanalyze compound purity via HPLC (>95%) before assays. Solvent residues (e.g., DMSO) can skew results .
- Dose-response curves : Test a wider concentration range (e.g., 0.1–100 µM) to identify true IC50 values .
Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?
- Methodology :
- Derivative synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with halogenated aryl groups) and test activity .
- Pharmacophore modeling : Identify critical moieties (e.g., pyrido-pyrimidinone core) using software like Schrödinger .
- In silico docking : Predict binding interactions with target proteins (e.g., MDM2, tubulin) via AutoDock Vina .
Q. What are effective approaches to improve solubility and bioavailability?
- Methodology :
- Salt formation : Use hydrochloride or sodium salts of the acetamide group .
- Prodrug design : Esterify polar groups (e.g., methoxy to acetate) for enhanced membrane permeability .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to increase aqueous dispersion .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or spectral data?
- Methodology :
- Re-synthesize and re-characterize : Ensure identical synthetic routes and purification methods as original studies .
- Cross-validate : Compare data with structurally similar compounds (e.g., pyrimidine-acetamides in and ) .
- Environmental factors : Control humidity during melting point determination, as hygroscopic compounds may show variability .
Q. Methodological Tables
Table 1: Key Characterization Data for Analogous Compounds
Property | Example Values (from Evidence) | Technique | Reference |
---|---|---|---|
Melting Point | 240–242°C (Compound 11d) | Differential Scanning Calorimetry | |
1H NMR (DMSO-d6) | δ 12.50 (NH), 7.82 (aryl-H) | 500 MHz NMR | |
HRMS [M+H]+ | 344.21 (C13H11Cl2N3O2S) | ESI-QTOF |
Table 2: Biological Activity Trends in Related Compounds
Compound Class | Activity (IC50) | Target | Reference |
---|---|---|---|
Thieno-pyrimidine | 2.5 µM (MCF-7 cells) | Tubulin polymerization | |
Pyrido-pyrimidinone | 8.7 µM (COX-2 inhibition) | Cyclooxygenase-2 |
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-4-28-13-12-20-19(15-28)25(31)29(24(27-20)17-8-6-5-7-9-17)16-23(30)26-18-10-11-21(32-2)22(14-18)33-3/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYQKMVARUYIMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)C(=O)N(C(=N2)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。